
3-Bromo-5-(chloromethyl)pyridine
Overview
Description
3-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyridine typically involves the bromination of 5-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-Bromo-5-(chloromethyl)pyridine exhibits significant biological activity, particularly in anticancer research. Studies have shown that it can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. This suggests potential applications as an anticancer agent, although further studies are needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into pyridinium salts, which are common structures in many natural products and pharmaceuticals. These salts are notable for their synthetic routes and reactivity, making them valuable in drug development and gene delivery applications.
Agrochemicals
Synthesis of Trifluoromethylpyridines
this compound is utilized in the synthesis of trifluoromethylpyridines, which are essential components in active agrochemical ingredients. The compound's ability to participate in nucleophilic substitution reactions allows for the development of new agrochemicals with improved efficacy and safety profiles .
Development of New Agrochemicals
More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed using this compound as a precursor. These compounds have received ISO common names, indicating their acceptance for use in agricultural practices.
Materials Science
Pyridinium Ionic Liquids
The synthesis of pyridinium ionic liquids from this compound has opened avenues for research into materials science. These ionic liquids exhibit unique properties that make them suitable for various applications, including catalysis, electrochemistry, and as solvents for chemical reactions.
Reactivity Studies
Interaction studies involving this compound focus on its reactivity with biological targets and other chemical species. Research has demonstrated that it interacts with cellular pathways involved in apoptosis and cell proliferation, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chloromethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In cross-coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
3-Chloro-5-(bromomethyl)pyridine: Similar structure but with the positions of bromine and chlorine swapped.
5-Bromo-3-(chloromethyl)pyridine: Similar structure but with the positions of bromine and chloromethyl swapped.
Uniqueness: 3-Bromo-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .
Biological Activity
3-Bromo-5-(chloromethyl)pyridine (BCMP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₆BrClN and a molecular weight of approximately 242.93 g/mol. The compound features a pyridine ring substituted with bromine (Br) and chloromethyl (CH₂Cl) groups, which contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways essential for cancer cell survival and proliferation.
- Case Studies : In one study, BCMP demonstrated significant cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Antibacterial and Antifungal Activities
In addition to its anticancer properties, BCMP and its derivatives have been explored for antibacterial and antifungal activities. These compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi.
While the specific mechanism of action for BCMP remains largely unexplored, it is believed that the compound interacts with various biological targets, including enzymes and receptors. This interaction can alter enzyme activity or receptor signaling, leading to physiological effects that contribute to its biological activity.
Synthesis of this compound
The synthesis of BCMP typically involves several methods that allow for the introduction of the bromine and chloromethyl groups onto the pyridine ring. Common synthetic routes include:
- Nucleophilic Substitution Reactions : The chloromethyl group can be readily displaced by nucleophiles.
- Coupling Reactions : BCMP can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related pyridine derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-4-chloromethylpyridine | C₆H₆BrClN | Different position of bromine and chloromethyl |
2-Bromo-5-chloromethylpyridine | C₆H₆BrClN | Bromine at the 2-position |
4-Bromo-3-chloromethylpyridine | C₆H₆BrClN | Different positioning affecting reactivity |
3-Chloro-5-(bromomethyl)pyridine | C₆H₇BrClN | Variation of halogen substituents |
These compounds exhibit similar reactivity profiles but differ in their biological activity, which highlights the importance of substituent positioning on the pyridine ring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-5-(chloromethyl)pyridine?
- Methodological Answer: Synthesis typically involves chloromethylation of bromopyridine derivatives. A two-step approach is often employed:
Bromination: Introduce bromine at the 3-position of pyridine using brominating agents like NBS (N-bromosuccinimide) under radical initiation.
Chloromethylation: React the brominated intermediate with formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) to install the chloromethyl group at the 5-position .
Note: Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like dihalogenated byproducts .
Q. How is this compound characterized spectroscopically?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Cl; δ ~8.5 ppm for aromatic protons).
- Mass Spectrometry (MS): Verify molecular ion peaks (m/z ≈ 205 for M⁺) and fragmentation patterns.
- Single-Crystal XRD: Resolve 3D molecular geometry, bond angles, and halogen interactions (critical for reactivity studies) .
- FT-IR: Identify C-Br (~600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching vibrations .
Q. What safety precautions are required for handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and respirator if aerosolized.
- Storage: Store at 4°C (preferably -4°C) in airtight, light-resistant containers to prevent decomposition .
- Waste Disposal: Segregate halogenated waste and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential maps. These predict reactivity toward nucleophiles or electrophiles .
- TDDFT (Time-Dependent DFT): Simulate UV-Vis spectra to correlate experimental absorption maxima (e.g., λ ~270 nm) with electronic transitions .
- Nonlinear Optical (NLO) Studies: Calculate hyperpolarizability (β) to assess potential in photonic materials .
Q. What strategies optimize its reactivity in cross-coupling reactions?
- Methodological Answer:
- Buchwald-Hartwig Amination: Use Pd catalysts (e.g., Pd(OAc)₂/XPhos) to couple amines at the bromine site. Microwave-assisted conditions enhance yields .
- Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .
- Chloromethyl Reactivity: Exploit -CH₂Cl for nucleophilic substitution (e.g., with amines or thiols) to diversify functionality .
Q. How are nonlinear optical (NLO) properties analyzed experimentally?
- Methodological Answer:
- Z-Scan Technique: Measure nonlinear refractive index (n₂) and absorption (β) using pulsed lasers (e.g., Nd:YAG, 532 nm).
- Kurtz-Perry Powder Method: Quantify second-harmonic generation (SHG) efficiency relative to reference materials like urea .
- Correlation with DFT: Validate experimental NLO data against computed hyperpolarizability values .
Q. Applications in Research
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer:
- CNS Drug Development: The chloromethyl group enables covalent binding to neuronal targets (e.g., GABA receptors). Bromine serves as a handle for late-stage functionalization via cross-coupling .
- Anticancer Agents: Derivatives synthesized via Mitsunobu reaction (using DEAD/PPh₃) show cytotoxicity against MCF-7 cells (IC₅₀ ~15 µM) .
Q. What role does it play in materials science?
- Methodological Answer:
Properties
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-69-2 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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